methyl 2-[2-amino-3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
METHYL 2-[2-AMINO-3-CYANO-4-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
The synthesis of METHYL 2-[2-AMINO-3-CYANO-4-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps and the use of various reagents and catalysts. One common method involves the reaction of substituted anilines with cyanoacetic acid derivatives under specific conditions to form the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents and conditions
Scientific Research Applications
METHYL 2-[2-AMINO-3-CYANO-4-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other heterocyclic compounds with similar structural motifs. These compounds may have similar biological activities but differ in their specific properties and applications. Examples of similar compounds include polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives and other thiophene-based analogs .
Properties
Molecular Formula |
C30H33N3O4S |
---|---|
Molecular Weight |
531.7 g/mol |
IUPAC Name |
methyl 2-[2-amino-3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinolin-1-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C30H33N3O4S/c1-30(2)14-21-26(22(34)15-30)24(17-10-12-18(36-3)13-11-17)20(16-31)27(32)33(21)28-25(29(35)37-4)19-8-6-5-7-9-23(19)38-28/h10-13,24H,5-9,14-15,32H2,1-4H3 |
InChI Key |
GTODKDGDKROYGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C4=C(S3)CCCCC4)C(=O)OC)N)C#N)C5=CC=C(C=C5)OC)C(=O)C1)C |
Origin of Product |
United States |
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